[Ala11,D-Leu15]-Orexin B is a synthetic peptide agonist that selectively targets the orexin 2 receptor (OX2R) [, ]. Orexins, also known as hypocretins, are neuropeptides found primarily in the hypothalamus. They play crucial roles in regulating various physiological functions, including sleep-wake cycles, feeding behavior, and energy homeostasis [, ]. Two orexin receptor subtypes, OX1R and OX2R, mediate these effects. [Ala11,D-Leu15]-Orexin B's selectivity for OX2R makes it a valuable tool for dissecting the specific roles of OX2R in various physiological and pathological processes [, ].
[Ala11,D-Leu15]-Orexin B is a synthetic analog of orexin B, a neuropeptide involved in various physiological functions, including the regulation of appetite, arousal, and sleep. Orexin B is derived from the prepro-orexin gene and plays a critical role in the central nervous system by activating orexin receptors, which are G-protein-coupled receptors. The modification of specific amino acids in orexin B, such as the substitution of alanine at position 11 and D-leucine at position 15, alters its receptor binding affinity and biological activity.
Orexin B was first identified in 1998 by two independent research teams who discovered the orexin precursor peptides in the hypothalamus of rats. These peptides were named hypocretins (hypocretin-1 for orexin A and hypocretin-2 for orexin B). The gene encoding these peptides is highly conserved across vertebrates, indicating their essential physiological roles .
The synthesis of [Ala11,D-Leu15]-Orexin B typically involves solid-phase peptide synthesis (SPPS), a widely used method for synthesizing peptides. This process allows for the sequential addition of protected amino acids to a growing peptide chain attached to a solid support.
The three-dimensional structure of orexin B has been elucidated using nuclear magnetic resonance (NMR) spectroscopy. It consists of two alpha-helices connected by a short linker region. The helical segments are oriented at an angle of approximately 60-80 degrees relative to each other .
The modifications in [Ala11,D-Leu15]-Orexin B specifically alter positions 11 and 15 in this sequence .
The primary chemical reactions involving orexin B include receptor binding interactions with orexin receptors (OX1R and OX2R). These receptors initiate intracellular signaling cascades upon activation by orexin peptides.
Orexin B exerts its effects primarily through binding to OX1R and OX2R, activating G-protein signaling pathways that lead to increased intracellular calcium levels and activation of phospholipase C.
[Ala11,D-Leu15]-Orexin B (ADL-OXB) is a structurally engineered analog of native orexin-B, designed to achieve exceptional selectivity for the orexin 2 receptor (OX2R). Binding affinity studies in recombinant CHO cells expressing human orexin receptors demonstrate that ADL-OXB exhibits 400-fold greater selectivity for OX2R (EC50 = 0.13 nM) compared to OX1R (EC50 = 52 nM) [2] [3]. This selectivity arises from strategic amino acid substitutions:
Chimeric receptor studies confirm that transmembrane domains 2–4 (TM2–TM4) of OX2R are critical for ADL-OXB's selective binding. Hybrid receptors containing these OX2R segments gain responsiveness to ADL-OXB, while OX1R counterparts lose it [8]. Species cross-reactivity analyses show consistent selectivity across human and rodent receptors, supporting its utility in translational models [1] [7].
Table 1: Receptor Selectivity Profile of ADL-OXB
Receptor Type | EC50 (nM) | Selectivity Ratio (vs. OX1R) |
---|---|---|
Human OX2R | 0.13 | 400-fold |
Human OX1R | 52 | Reference |
Rat OX2R | Comparable to human | >300-fold |
Rat OX1R | Comparable to human | Reference |
ADL-OXB demonstrates full agonist efficacy at OX2R, with potency exceeding native orexin-B in calcium mobilization assays. Key findings include:
Table 2: Agonist Potency Comparison at OX2 Receptors
Agonist | EC50 (nM) Human OX2R | Relative Potency vs. Orexin-B |
---|---|---|
[Ala11,D-Leu15]-Orexin B | 0.13 | 5.0x |
Native Orexin-B | 0.65 | 1.0x |
Native Orexin-A | 0.34 | 1.9x |
ADL-OXB triggers robust calcium transients exclusively through OX2R activation via two interdependent pathways:1. Gq/11-PLC-IP3 Cascade:- OX2R coupling to Gq/11 activates phospholipase Cβ (PLCβ)- IP3 generation releases Ca2+ from endoplasmic reticulum stores [5] [10]2. Store-Operated Calcium Entry (SOCE):- Depleted ER stores activate stromal interaction molecule (STIM) proteins- Orai plasma membrane channels mediate sustained Ca2+ influx [10]
In recombinant CHO-OX2R cells, ADL-OXB (10 nM) induces a biphasic calcium response: an initial peak (200–300% baseline) within 5 seconds, followed by a sustained plateau phase (150% baseline) lasting >60 seconds. This response is abolished by pre-treatment with the PLC inhibitor U73122, confirming Gq-dependence [5]. Chimeric receptor studies indicate that extracellular loop 2 (ECL2) of OX2R is critical for ADL-OXB-induced calcium flux, likely influencing ligand-receptor conformational dynamics [8].
Beyond Gq-calcium signaling, ADL-OXB activates multiple OX2R-coupled pathways with demonstrated signaling bias compared to non-selective agonists:
Unlike native orexins, ADL-OXB exhibits biased signaling:
Table 3: OX2R Signaling Pathways Activated by ADL-OXB
Signaling Pathway | Key Effectors | ADL-OXB Efficacy | Cellular Outcome |
---|---|---|---|
Gq/11-PLCβ | IP3, DAG, Ca2+ | +++ | Neuronal excitation, hormone secretion |
Gi/o | cAMP inhibition, ERK phosphorylation | ++ | Metabolic regulation, synaptic plasticity |
Gs | cAMP production | + | Circadian rhythm modulation |
β-Arrestin | Receptor internalization, MAPK | + | Signal termination, regulatory effects |
The peptide's functional selectivity arises from its unique interaction with OX2R's orthosteric pocket. Molecular dynamics simulations suggest that ADL-OXB stabilizes a receptor conformation favoring Gq and Gi coupling over Gs/β-arrestin pathways [10]. This property makes it invaluable for dissecting physiological outcomes of specific OX2R signaling branches.
Compounds Mentioned
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1